BChE-Selective Hydroxamic Acid MTDLs
Benzyl piperazine-2-carboxylate serves as the direct synthetic precursor to 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which upon conversion to the hydroxamic acid series achieve extraordinary BChE selectivity. The lead derivative 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) exhibits a Ki of 1.6 ± 0.08 nM against BChE with a selectivity index (SI) of 21,862.5. In contrast, the clinically approved comparator donepezil shows a Ki of 12.5 ± 2.6 µM against the same target [1]. This represents a greater than 7,800-fold improvement in inhibitory potency and underscores the critical role of the C2-carboxylate-derived functionality in achieving target engagement.
| Evidence Dimension | BChE Inhibition Potency (Ki) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | Derivative 7b: Ki = 1.6 ± 0.08 nM, SI = 21,862.5 |
| Comparator Or Baseline | Donepezil: Ki = 12.5 ± 2.6 µM |
| Quantified Difference | ~7,800-fold lower Ki; SI > 20,000 vs. SI ~1 |
| Conditions | In vitro BChE inhibition assay (Equine serum) using modified Ellman's method |
Why This Matters
Procurement of benzyl piperazine-2-carboxylate enables access to this distinct pharmacophore, which yields inhibitors with unprecedented BChE selectivity—a property unattainable with simple N-substituted piperazines lacking the C2-carboxylate handle.
- [1] Soliman AM, et al. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorg Chem. 2024 Jan;142:106916. doi:10.1016/j.bioorg.2023.106916 View Source
